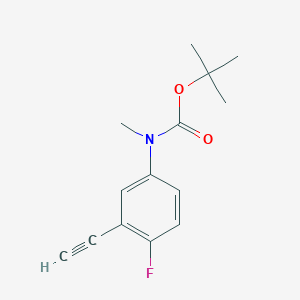
(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes an ethynyl group, a fluoro-substituted phenyl ring, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the fluoro-substituted phenyl ethynyl compound with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate.
Reduction: The fluoro-substituted phenyl ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydrogenated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with nucleophiles.
Scientific Research Applications
(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of (3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluoro group can enhance the compound’s binding affinity to its targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4-methyl-4H-pyrazoles: These compounds share the fluoro-substituted phenyl ring and exhibit similar reactivity in Diels-Alder reactions.
Triazole-Pyrimidine Hybrids: These compounds have similar applications in medicinal chemistry and exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to its combination of an ethynyl group, a fluoro-substituted phenyl ring, and a carbamate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16FNO2 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
tert-butyl N-(3-ethynyl-4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H16FNO2/c1-6-10-9-11(7-8-12(10)15)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3 |
InChI Key |
MLXMQHQVFIKNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















